Methyl 2-(3-bromophenyl)acetate
Overview
Description
Methyl 2-(3-bromophenyl)acetate is an organic compound with the molecular formula C9H9BrO2. It is also known as (3-bromophenyl)acetic acid methyl ester. This compound is a colorless to pale yellow liquid with a characteristic odor. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-bromophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can optimize the reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-bromophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2-(3-bromophenyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-(3-bromophenyl)acetate involves its reactivity as an ester and a brominated aromatic compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, while the bromine atom can participate in substitution reactions. These reactions are facilitated by the electronic properties of the aromatic ring and the ester group, which influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the aromatic ring, making it less versatile in certain reactions.
Ethyl 2-(3-bromophenyl)acetate: Similar structure with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 2-(2-bromo-3-methylphenyl)acetate: Contains a methyl group on the aromatic ring, which can influence its steric and electronic properties.
Uniqueness
Methyl 2-(3-bromophenyl)acetate is unique due to the presence of both the bromine atom and the ester group on the aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable intermediate in organic synthesis and scientific research.
Properties
IUPAC Name |
methyl 2-(3-bromophenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-12-9(11)6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSSGHADTSRELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471755 | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150529-73-0 | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150529-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-(3-bromophenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, 3-bromo-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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